molecular formula C18H19ClN6OS B2836392 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1049386-10-8

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2836392
CAS No.: 1049386-10-8
M. Wt: 402.9
InChI Key: LCFQPEFSNHMAIW-UHFFFAOYSA-N
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Description

The compound 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a heterocyclic molecule featuring:

  • A tetrazole ring substituted with a 4-chlorophenyl group at the N1 position.
  • A piperazine moiety linked via a methylene bridge to the tetrazole.
  • A thiophen-2-yl ethanone group attached to the piperazine nitrogen.

The thiophene group may enhance π-π stacking interactions with biological targets .

Properties

IUPAC Name

1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6OS/c19-14-3-5-15(6-4-14)25-17(20-21-22-25)13-23-7-9-24(10-8-23)18(26)12-16-2-1-11-27-16/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFQPEFSNHMAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Nitro or dichlorophenyl substituents (e.g., in ) may improve target affinity but reduce solubility .

Piperazine vs. Piperidine :

  • Piperazine derivatives (target compound) exhibit higher solubility in acidic environments due to protonatable nitrogen atoms, unlike piperidine analogues .

Thioether linkages (e.g., ) may enhance metabolic stability compared to ethers .

Pharmacological Implications (Inferred)

While direct biological data for the target compound is unavailable, structural analogues suggest:

  • Antiproliferative activity : Tetrazole-piperazine hybrids in showed activity against cancer cell lines .
  • CNS modulation : Piperazine-thiophene scaffolds are common in serotonin/dopamine receptor ligands .

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. A common approach involves reacting chlorobenzyl derivatives with piperazine intermediates under heterogenous catalytic conditions (e.g., Bleaching Earth Clay, pH 12.5, PEG-400 medium at 70–80°C) . Optimization strategies include:

  • Temperature control : Maintaining 70–80°C to balance reaction rate and byproduct formation.
  • Catalyst use : 10 wt% Bleaching Earth Clay improves regioselectivity.
  • Purification : Post-reaction cooling, ice-water quenching, and recrystallization in aqueous acetic acid enhance purity .
  • Monitoring : TLC or HPLC tracks reaction progress to minimize side products .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituents on the tetrazole, piperazine, and thiophene moieties. For example, the thiophen-2-yl group shows characteristic aromatic protons at δ 7.2–7.6 ppm .
  • X-ray crystallography : Monoclinic crystal systems (space group P21/cP2_1/c) reveal bond lengths (e.g., C–Cl: 1.73–1.75 Å) and dihedral angles between aromatic rings (e.g., 76.67° between phenyl groups) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., C20H13ClN2O2SC_{20}H_{13}ClN_2O_2S with Mr=380.84M_r = 380.84) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence biological activity?

  • Tetrazole ring : Replacing the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity but reduces solubility .
  • Piperazine linker : Methylation of the piperazine nitrogen improves blood-brain barrier penetration in CNS-targeted studies .
  • Thiophene substitution : Switching to furan or pyridine alters π-π stacking interactions with target proteins, as shown in molecular docking studies .
  • Methodological validation : Compare IC50_{50} values across modified analogs using standardized assays (e.g., broth microdilution for antimicrobial activity) .

Q. What computational strategies predict binding affinity and selectivity for this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., CYP450 isoforms). The tetrazole’s nitrogen atoms form hydrogen bonds with active-site residues like Asp301 .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, highlighting key hydrophobic interactions with the thiophene ring .
  • QSAR models : Use descriptors like logP and polar surface area to correlate structure with pharmacokinetic properties .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC50_{50}50​ values)?

  • Purity verification : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .
  • Assay standardization : Use identical cell lines (e.g., HEK293 for cytotoxicity) and incubation times across studies .
  • Structural confirmation : Cross-validate NMR and X-ray data to rule out polymorphic variations .

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